molecular formula C13H9BrClN3OS B8556320 N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide

N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B8556320
M. Wt: 370.65 g/mol
InChI Key: YSWHQSDTEWZFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide is a useful research compound. Its molecular formula is C13H9BrClN3OS and its molecular weight is 370.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9BrClN3OS

Molecular Weight

370.65 g/mol

IUPAC Name

N-[(6-bromo-2-chloropyridin-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C13H9BrClN3OS/c14-10-7-6-9(11(15)17-10)16-13(20)18-12(19)8-4-2-1-3-5-8/h1-7H,(H2,16,18,19,20)

InChI Key

YSWHQSDTEWZFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ammonium thiocyanate (0.4 g, 5.0 mmol) in acetone (5 mL) was slowly added benzoyl chloride (0.6 mL, 5.0 mmol) and the suspension was heated to reflux for ten minutes. A solution of 6-bromo-2-chloro-3-pyridinamine (1.0 g, 4.8 mmol) in acetone (10 mL) was then added and the reaction mixture was refluxed for one hour. After cooling to room temperature the mixture was poured into water and partitioned with ethyl acetate (250 mL). The layers were separated and the aqueous layer was further extracted with ethyl acetate (2×, 100 mL). The combined organic layers were washed with brine (2×, 100 mL), dried over sodium sulfate, filtered and concentrated until a suspension formed. The white solid was collected by filtration to give N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide (1.6 g, 89%). 1H NMR (400 MHz, d6-DMSO): 12.62 (br s, 1H), 12.00 (br s, 1H), 8.37 (d, 1H), 8.00 (2d, 2H), 7.79 (d, 1H), 7.69 (t, 1H), 7.57 (t, 2H). MS (EI) for C13H9BrClN3OS: 370 (MH+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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